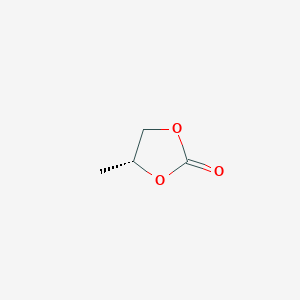

(R)-(+)-Propylene carbonate

Cat. No. B016679

Key on ui cas rn:

16606-55-6

M. Wt: 102.09 g/mol

InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04483994

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.

Name

acetate sesquihydrate

Quantity

3.6 g

Type

reactant

Reaction Step Six

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

magnesium chloride hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

oxidized propylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Yield

21%

Name

Yield

43%

Name

Yield

7%

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Six

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Quantity

|

127 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

magnesium chloride hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-].Cl

|

Step Ten

[Compound]

|

Name

|

oxidized propylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was then heated to 50° C. for 2.0 hours

|

|

Duration

|

2 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCC(C)O1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.9 mmol | |

| YIELD: PERCENTYIELD | 21% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.8 mmol | |

| YIELD: PERCENTYIELD | 43% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.3 mmol | |

| YIELD: PERCENTYIELD | 7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04483994

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.

Name

acetate sesquihydrate

Quantity

3.6 g

Type

reactant

Reaction Step Six

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

magnesium chloride hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

oxidized propylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Yield

21%

Name

Yield

43%

Name

Yield

7%

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Six

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Quantity

|

127 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

magnesium chloride hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-].Cl

|

Step Ten

[Compound]

|

Name

|

oxidized propylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was then heated to 50° C. for 2.0 hours

|

|

Duration

|

2 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCC(C)O1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.9 mmol | |

| YIELD: PERCENTYIELD | 21% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.8 mmol | |

| YIELD: PERCENTYIELD | 43% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.3 mmol | |

| YIELD: PERCENTYIELD | 7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |